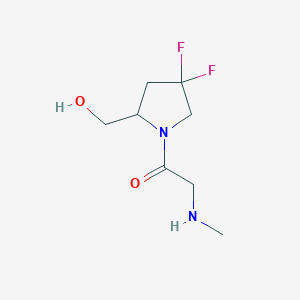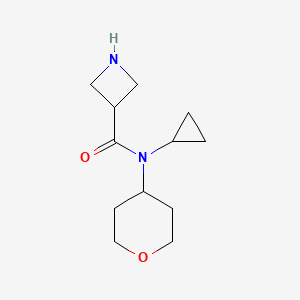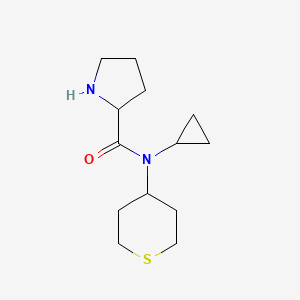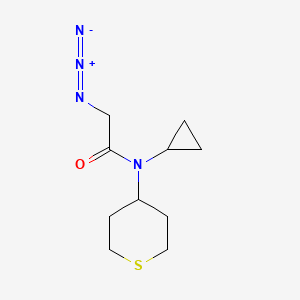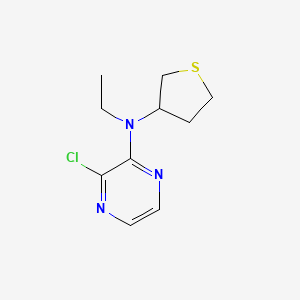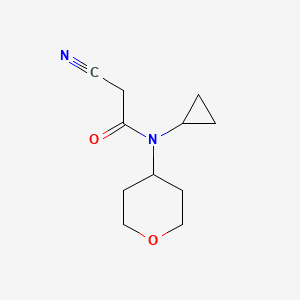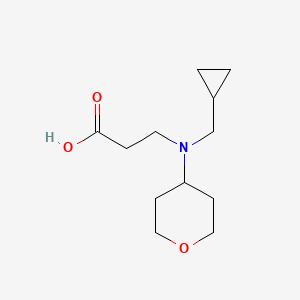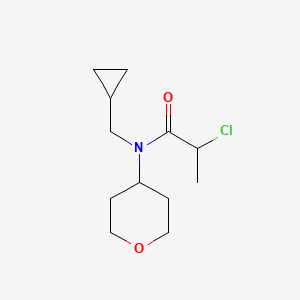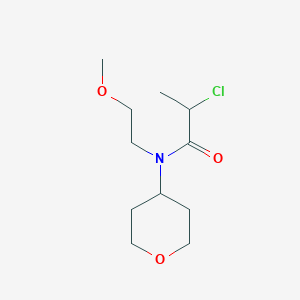![molecular formula C11H18ClNO3 B1477667 2-Chloro-1-(4-hydroxy-1-oxa-8-azaspiro[5.5]undecan-8-yl)ethan-1-one CAS No. 2097948-31-5](/img/structure/B1477667.png)
2-Chloro-1-(4-hydroxy-1-oxa-8-azaspiro[5.5]undecan-8-yl)ethan-1-one
Vue d'ensemble
Description
2-Chloro-1-(4-hydroxy-1-oxa-8-azaspiro[5.5]undecan-8-yl)ethan-1-one is a useful research compound. Its molecular formula is C11H18ClNO3 and its molecular weight is 247.72 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Chlorinated Compounds in Scientific Research
Chlorinated Solvents in Occupational Exposure : Chlorinated solvents, including chlorinated aliphatic solvents, have been extensively studied for their adverse health effects, including central nervous system, reproductive, liver, and kidney toxicity, and carcinogenicity. Despite these risks, they remain in large-volume use due to their effectiveness in various industrial processes. This context highlights the importance of understanding the toxicological profiles of chlorinated compounds, including those with specific configurations like the one , for safer occupational practices and environmental protection A. Ruder, 2006.
Antioxidant Properties of Phenolic Compounds : Phenolic compounds, such as chlorogenic acids (CGAs), have been recognized for their antioxidant, anti-inflammatory, antilipidemic, antidiabetic, and antihypertensive activities. These properties make them candidates for nutraceutical applications and food additives, aiming at the prevention and treatment of metabolic syndromes and associated disorders. The structure-activity relationship studies of these compounds provide insights into designing molecules with enhanced bioactivities, which could be relevant when considering the functional groups in the specified compound Jesús Santana-Gálvez et al., 2017.
Applications in Drug Development and Environmental Safety
Drug Metabolism and Toxicology : Understanding the metabolic fate of drugs is crucial for drug development and safety assessment. For instance, amitriptyline, a tricyclic antidepressant, undergoes oxidative metabolism, producing various metabolites. This knowledge is essential for predicting drug interactions, side effects, and the overall safety profile of new pharmaceuticals. The complex metabolism pathways, involving oxidative and reductive processes, highlight the importance of detailed chemical characterization and toxicological evaluation in the development of new drugs, including those based on chlorinated compounds U. Breyer‐Pfaff, 2004.
Environmental Impact of Chlorinated Compounds : The environmental fate and behavior of chlorinated compounds, including herbicides like 2,4-D, have been extensively reviewed. These studies focus on their sorption to soil and organic matter, biodegradation, and potential for bioaccumulation. Insights into these aspects are vital for assessing the environmental risk of new chlorinated compounds, guiding the development of compounds with lesser environmental persistence and toxicity D. Werner et al., 2012.
Propriétés
IUPAC Name |
2-chloro-1-(4-hydroxy-1-oxa-8-azaspiro[5.5]undecan-8-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18ClNO3/c12-7-10(15)13-4-1-3-11(8-13)6-9(14)2-5-16-11/h9,14H,1-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFMWQXZBKJTJFU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CC(CCO2)O)CN(C1)C(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


